molecular formula C17H18O4 B14607760 2-Phenoxyethyl (benzyloxy)acetate CAS No. 60359-64-0

2-Phenoxyethyl (benzyloxy)acetate

Cat. No.: B14607760
CAS No.: 60359-64-0
M. Wt: 286.32 g/mol
InChI Key: IAFFPFSHJAOKIT-UHFFFAOYSA-N
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Description

2-Phenoxyethyl (benzyloxy)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a phenoxy group and a benzyloxy group attached to an acetate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl (benzyloxy)acetate can be achieved through esterification reactions. One common method involves the reaction of 2-phenoxyethanol with benzyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl (benzyloxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

2-Phenoxyethyl (benzyloxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl (benzyloxy)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethyl acetate: Similar structure but lacks the benzyloxy group.

    Benzyl acetate: Contains a benzyl group but lacks the phenoxyethyl moiety.

    Phenoxyacetic acid: Contains a phenoxy group but lacks the ester linkage.

Uniqueness

2-Phenoxyethyl (benzyloxy)acetate is unique due to the presence of both phenoxy and benzyloxy groups, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

60359-64-0

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

2-phenoxyethyl 2-phenylmethoxyacetate

InChI

InChI=1S/C17H18O4/c18-17(14-19-13-15-7-3-1-4-8-15)21-12-11-20-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

IAFFPFSHJAOKIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)OCCOC2=CC=CC=C2

Origin of Product

United States

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